molecular formula C10H13N3O3 B8283223 2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate

2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate

Cat. No.: B8283223
M. Wt: 223.23 g/mol
InChI Key: KRFWTVIQLLYECF-UHFFFAOYSA-N
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Description

2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate is a compound that features both an imidazole ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate typically involves the reaction of 2-Methyl-acrylic acid with 2-[(imidazole-1-carbonyl)-amino]-ethanol under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and requires heating to reflux .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common to optimize the esterification process .

Chemical Reactions Analysis

Types of Reactions

2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate involves its interaction with molecular targets through the imidazole ring. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which can affect various biochemical pathways. The ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate is unique due to the combination of the imidazole ring and the ester group, which provides distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C10H13N3O3/c1-8(2)9(14)16-6-4-12-10(15)13-5-3-11-7-13/h3,5,7H,1,4,6H2,2H3,(H,12,15)

InChI Key

KRFWTVIQLLYECF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCNC(=O)N1C=CN=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

25.4 g (0.17 mole, >97% FLUKA) CDI were suspended in about 150 ml THF (tetrahydro furane) at room temperature. Upon partial dissolution the suspension was cooled down to about 17° C. After about 30 min stirring 25.9 g (0.16 mole) 2-(2-Methyl-acryloyloxy)-ethyl-ammonium chloride were added to the mixture under cooling on ice in several portion during about 1 h keeping the reaction mixture at about 23° C. A yellow suspension was obtained. After about 3 h of stirring at about 23° C. the suspension was filtrated. The filter cake was washed with THF. To the clear yellow filtrate about 300 mg phenothiazine were added. Solvent was evaporated. A clear orange viscous resin was obtained (containing traces of residual solvent). Yield was quantitative, 1H NMR indicates the desired product.
Name
Quantity
25.4 g
Type
reactant
Reaction Step One
Name
2-(2-Methyl-acryloyloxy)-ethyl-ammonium chloride
Quantity
25.9 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

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